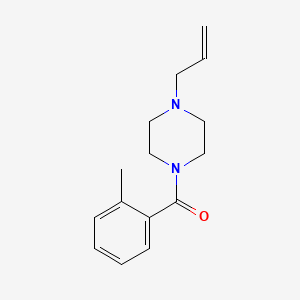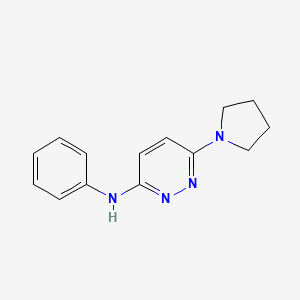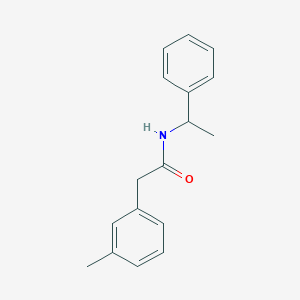![molecular formula C26H27NO6 B5310846 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the formation of a complex with the target biomolecule. This complex results in a change in the fluorescence properties of the compound, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate exhibits minimal toxicity and does not have any significant physiological effects. This makes it an ideal candidate for various lab experiments and applications.
実験室実験の利点と制限
One of the significant advantages of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is its excellent fluorescence properties, which make it an ideal candidate for the detection of various biomolecules. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One of the primary areas of research is the development of new and improved synthesis methods that can reduce the cost of production. Additionally, research is also being conducted to explore the potential applications of this compound in various fields such as drug discovery, bioimaging, and diagnostics. Finally, there is a need for further studies to explore the mechanism of action and biochemical and physiological effects of this compound to fully understand its potential applications.
Conclusion:
In conclusion, 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has significant potential in various fields. Its excellent fluorescence properties make it an ideal candidate for the detection of various biomolecules, and its minimal toxicity makes it suitable for various lab experiments. However, further research is required to explore its mechanism of action, biochemical and physiological effects, and potential applications fully.
合成法
The synthesis of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 2-furylmethyl alcohol with 4-butoxybenzoyl chloride and 4-methoxyphenylacetic acid in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of biological molecules. This compound exhibits excellent fluorescence properties and can be used to detect various biomolecules such as proteins, nucleic acids, and carbohydrates.
特性
IUPAC Name |
furan-2-ylmethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-3-4-15-31-22-13-9-20(10-14-22)25(28)27-24(17-19-7-11-21(30-2)12-8-19)26(29)33-18-23-6-5-16-32-23/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,27,28)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUTGXDYHSTBB-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)



![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)

![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)